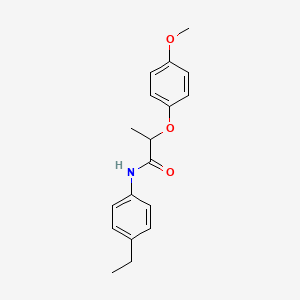![molecular formula C14H19ClN2O2 B5201030 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B cells. Inhibition of BTK activity has been shown to be effective in the treatment of certain types of lymphomas and leukemias.
Wirkmechanismus
BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK activity by N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide leads to decreased activation of downstream signaling pathways, resulting in decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include decreased proliferation and increased apoptosis of cancer cells, as well as decreased activation of downstream signaling pathways in B cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide is its specificity for BTK, which reduces the potential for off-target effects. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide is its relatively short half-life, which may limit its effectiveness in certain types of cancer.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide. These include the development of more potent and selective inhibitors of BTK, as well as the investigation of the potential use of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to determine the potential long-term effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide on the immune system.
Synthesemethoden
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide involves several steps, including the reaction of 3-chloro-4-(4-morpholinyl)aniline with 2-methylpropanoic acid to form the corresponding amide. The amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with an appropriate amine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide has been extensively studied in preclinical models of cancer, including lymphoma and leukemia. In vitro studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide is a potent inhibitor of BTK activity, leading to decreased proliferation and increased apoptosis of cancer cells. In vivo studies have also shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide is effective in reducing tumor growth in animal models of lymphoma and leukemia.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10(2)14(18)16-11-3-4-13(12(15)9-11)17-5-7-19-8-6-17/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQATXCMMUWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5200947.png)

![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)
![2-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5200966.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide](/img/structure/B5200975.png)
![6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5200983.png)


![1-(2-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5201016.png)
![ethyl 4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5201022.png)
![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)